Benthiavalicarb isopropyl

Beschreibung

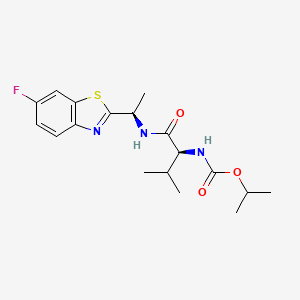

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRKFGIXLGKMKU-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058232 | |

| Record name | Benthiavalicarb-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Benthiavalicarb isopropyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9 | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20.5 °C | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

177406-68-7 | |

| Record name | Benthiavalicarb isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177406-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benthiavalicarb isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177406687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benthiavalicarb-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTHIAVALICARB-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ55PMS5IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 °C | |

| Record name | BENTHIAVALICARB ISOPROPYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benthiavalicarb-Isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb-isopropyl is a selective fungicide belonging to the Carboxylic Acid Amide (CAA) chemical class, specifically classified under the Fungicide Resistance Action Committee (FRAC) Code 40.[1][2] It exhibits high efficacy against oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[3][4] Its mechanism of action is primarily attributed to the inhibition of cell wall biosynthesis, a mode of action that distinguishes it from many other fungicides.[5] This technical guide provides a comprehensive overview of the biochemical and physiological effects of benthiavalicarb-isopropyl, detailing its molecular target, biological impact, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Cellulose (B213188) Biosynthesis

The primary mode of action of benthiavalicarb-isopropyl is the disruption of cell wall formation in oomycetes through the inhibition of cellulose biosynthesis.[2][5] Unlike true fungi, which have chitin (B13524) as the main structural component of their cell walls, oomycetes possess cell walls primarily composed of cellulose and β-1,3-glucans. This difference in cell wall composition is a key factor in the selective activity of benthiavalicarb-isopropyl against this group of pathogens.

The specific molecular target of CAA fungicides, including benthiavalicarb-isopropyl, has been identified as cellulose synthase (CesA) .[6][7] Studies on mandipropamid, another CAA fungicide, have shown that resistance is conferred by point mutations in the PiCesA3 gene in Phytophthora infestans.[2][6] This provides strong evidence that CesA is the direct target of this fungicide class. Benthiavalicarb-isopropyl is believed to act on the cell wall from the outside, as uptake studies with radiolabeled CAA fungicides have shown that they do not enter the cell.[2]

The inhibition of cellulose synthase leads to a cascade of detrimental effects on the pathogen's life cycle. The compromised cell wall integrity results in the swelling and bursting of hyphal tips and germ tubes, ultimately leading to cell death.[8]

Biological Effects on Oomycete Pathogens

Benthiavalicarb-isopropyl demonstrates a range of inhibitory effects on various stages of the oomycete life cycle, contributing to its efficacy as a fungicide. These effects include:

-

Inhibition of Mycelial Growth: Benthiavalicarb-isopropyl strongly inhibits the vegetative growth of oomycete mycelia.[6][9][10] This is a direct consequence of the disruption of cell wall synthesis, which is essential for hyphal elongation.

-

Inhibition of Sporulation: The fungicide effectively suppresses the formation of new sporangia, reducing the pathogen's reproductive capacity and secondary spread.[3][9]

-

Inhibition of Spore Germination: Benthiavalicarb-isopropyl inhibits the germination of both sporangia and cystospores.[3][9] This preventative action is crucial in halting the initial stages of infection. It is important to note that it does not inhibit the release of zoospores from sporangia but rather their subsequent encystment and germination.[4]

Benthiavalicarb-isopropyl exhibits both preventive and curative activity.[3][9][10] Its preventive action is due to the inhibition of spore germination and initial germ tube growth. The curative effect is attributed to its ability to halt the growth of the pathogen within the plant tissue, even after infection has initiated.[1][9] Furthermore, it possesses translaminar activity , meaning it can move from the upper to the lower surface of a leaf, providing protection to untreated parts.[11]

Quantitative Efficacy Data

The efficacy of benthiavalicarb-isopropyl has been quantified against various oomycete pathogens. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro Efficacy of Benthiavalicarb-isopropyl against Phytophthora infestans

| Activity Assessed | Strain | EC₅₀ / IC₅₀ (mg/L) | Reference |

| Mycelial Growth | Metalaxyl-sensitive | 0.01 - 0.05 | [11] |

| Mycelial Growth | Metalaxyl-resistant | 0.01 - 0.05 | [11] |

| Sporulation Inhibition | - | < 0.1 | [9] |

| Zoosporangia Germination | - | < 0.1 | [9] |

| Cystospore Germination | - | < 0.1 | [9] |

Table 2: In Vivo Efficacy of Benthiavalicarb-isopropyl against Late Blight (Phytophthora infestans) on Tomato

| Activity Assessed | Application Timing | EC₅₀ (mg/L) | Reference |

| Preventive Effect | 24 hours before inoculation | 0.3 | [9] |

| Curative Effect | 12 hours after inoculation | 1.8 | [9] |

| Curative Effect | 24 hours after inoculation | 4.5 | [9] |

Experimental Protocols

The elucidation of benthiavalicarb-isopropyl's mechanism of action has relied on a variety of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Mycelial Growth Inhibition Assay

This assay determines the concentration of the fungicide required to inhibit the vegetative growth of the pathogen.

-

Pathogen Culture: Phytophthora infestans is maintained on a suitable solid medium, such as rye-A agar (B569324).

-

Fungicide Preparation: Benthiavalicarb-isopropyl is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of test concentrations.

-

Assay Procedure:

-

The fungicide dilutions are incorporated into molten rye-A agar before pouring into Petri dishes.

-

A mycelial plug (typically 4-6 mm in diameter) is taken from the leading edge of an actively growing P. infestans culture and placed in the center of each fungicide-amended plate.

-

Plates are incubated in the dark at a controlled temperature (e.g., 18-20°C).

-

The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated relative to the control.

-

The EC₅₀ value (the concentration of fungicide that inhibits mycelial growth by 50%) is determined by probit analysis.[6][9]

-

Sporangia and Cystospore Germination Assay

This assay evaluates the effect of the fungicide on the germination of asexual spores.

-

Spore Suspension Preparation: Sporangia are harvested from sporulating cultures of P. infestans and suspended in a germination solution. To obtain cystospores, the sporangial suspension is chilled to induce zoospore release, followed by incubation to allow for encystment.

-

Assay Procedure:

-

Aliquots of the spore suspension are mixed with various concentrations of benthiavalicarb-isopropyl in microtiter plates or on cavity slides.

-

The plates or slides are incubated under conditions conducive to germination (e.g., in a moist chamber at a suitable temperature).

-

After a defined incubation period, the percentage of germinated spores is determined by microscopic observation. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.

-

The percentage of germination inhibition is calculated relative to the control.

-

The EC₅₀ value is then calculated.[9]

-

[¹⁴C]-Glucose Incorporation Assay for Cellulose Biosynthesis Inhibition

This biochemical assay provides direct evidence for the inhibition of cellulose synthesis.

-

Principle: This method measures the incorporation of radiolabeled glucose into the cellulose fraction of the oomycete cell wall. A reduction in the incorporation of [¹⁴C]-glucose in the presence of the fungicide indicates inhibition of cellulose biosynthesis.

-

Methodology:

-

P. infestans mycelia or germinating cysts are incubated in a liquid medium containing [¹⁴C]-glucose and different concentrations of benthiavalicarb-isopropyl.

-

After an incubation period, the cells are harvested and washed to remove unincorporated radiolabel.

-

The cells are then treated with a strong acid mixture (e.g., acetic-nitric reagent) to hydrolyze all cell wall components except for cellulose.

-

The remaining insoluble cellulose fraction is collected by filtration.

-

The amount of radioactivity in the cellulose fraction is quantified using a scintillation counter.

-

The percentage of inhibition of [¹⁴C]-glucose incorporation is calculated by comparing the radioactivity in treated samples to that in untreated controls.[12][13]

-

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of benthiavalicarb-isopropyl's action and the workflows of key experimental protocols.

Conclusion

Benthiavalicarb-isopropyl is a potent and selective fungicide with a well-defined mechanism of action against oomycete pathogens. Its primary target is cellulose synthase, a crucial enzyme for cell wall biosynthesis in this group of organisms. By inhibiting this enzyme, benthiavalicarb-isopropyl effectively disrupts the pathogen's life cycle at multiple stages, leading to cell death and disease control. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of oomycete control. Understanding the precise molecular interactions between benthiavalicarb-isopropyl and its target will be instrumental in designing new and even more effective fungicides and in managing the potential for resistance development.

References

- 1. agro.au.dk [agro.au.dk]

- 2. revvity.com [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.haifa.ac.il [cris.haifa.ac.il]

- 5. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 7. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Fungicidial activity of benthiavalicarb-isopropyl against Phytophthora infestans and its controlling activity against late blight diseases [agris.fao.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. frac.info [frac.info]

- 13. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]

An In-depth Technical Guide to the Synthesis of Benthiavalicarb-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb-isopropyl is a significant fungicide, valued for its efficacy against Oomycete pathogens. This technical guide provides a comprehensive overview of its synthesis, detailing the core chemical pathway, experimental protocols, and quantitative data. The synthesis is a multi-step process involving the strategic construction of a fluorinated benzothiazole (B30560) moiety, followed by stereoselective coupling with a protected L-valine derivative. This document is intended to serve as a critical resource for researchers and professionals engaged in agrochemical synthesis and development, offering detailed procedural insights and characterization data to support further research and optimization.

Core Synthesis Pathway

The commercial synthesis of Benthiavalicarb-isopropyl is a well-defined, multi-step process that strategically combines heterocyclic chemistry with amino acid chemistry to achieve the target molecule with high stereochemical purity. The overall pathway can be dissected into the formation of two key chiral intermediates, which are then coupled in the final step.

A pivotal route, as outlined in patent literature, commences with readily available starting materials and proceeds through the following key transformations[1]:

-

Formation of the Benzothiazole Core: The synthesis initiates with the construction of the 2-amino-6-fluorobenzothiazole (B1267395) ring system.

-

Preparation of the Chiral Amine Intermediate: A chiral auxiliary derived from D-alanine is employed to introduce the desired stereochemistry in the ethylamine (B1201723) side chain attached to the benzothiazole core.

-

Synthesis of the Protected Amino Acid: L-valine is protected with an isopropoxycarbonyl group to prepare it for the subsequent coupling reaction.

-

Final Amide Coupling: The chiral amine and the protected L-valine are coupled to form the final Benthiavalicarb-isopropyl product.

This pathway is advantageous due to its relatively short route and high overall yield[1].

Logical Flow of the Synthesis Pathway

Caption: Overall synthetic workflow for Benthiavalicarb-isopropyl.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature, providing a detailed guide for the synthesis of Benthiavalicarb-isopropyl and its key intermediates[1].

Synthesis of 2-Amino-5-fluorothiophenol (Intermediate C)

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate B)

-

Reaction: p-Fluorocyclohexanone is reacted with thiourea (B124793) in the presence of iodine as a catalyst, followed by oxidative cyclization to yield 2-amino-6-fluorobenzothiazole.

-

Procedure: A detailed experimental protocol for this specific transformation from p-fluorocyclohexanone is outlined in patent CN103333135A. An alternative, documented synthesis from p-fluoroaniline involves reaction with potassium thiocyanate (B1210189) and bromine in acetic acid[2].

Step 2: Hydrolysis and Acidification to 2-Amino-5-fluorothiophenol (Intermediate C)

-

Reaction: 2-Amino-6-fluorobenzothiazole is hydrolyzed, typically using a strong base like potassium hydroxide (B78521), followed by acidification to yield 2-amino-5-fluorothiophenol.

-

Procedure: The hydrolysis is carried out by refluxing in an aqueous potassium hydroxide solution. Subsequent acidification with an acid, such as glacial acetic acid, to a pH of approximately 5, precipitates the product.

-

Yield: 86%[1].

-

Characterization: The product can be recrystallized from ethanol. Melting point: 95-97 °C. 1H NMR (400 MHz, CDCl3): δ 6.5-7.3 (m, 3H), 4.1 (s, 2H)[1].

Synthesis of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine (Intermediate F)

Step 1: Synthesis of (R)-4-Methylazolidine-2,5-dione (Intermediate E)

-

Reaction: D-alanine is reacted with triphosgene in a mixed solvent system to produce (R)-4-methylazolidine-2,5-dione.

-

Procedure: Under an ice bath and nitrogen protection, D-alanine is dissolved in a mixture of dioxane and tetrahydrofuran (B95107) (THF). A solution of triphosgene in THF is added dropwise while maintaining a low temperature. The reaction proceeds overnight.

-

Yield: 70%[1].

-

Note: This method is presented as an improvement over classical methods using highly toxic phosgene (B1210022) or diphosgene[1].

Step 2: Synthesis of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine (Intermediate F)

-

Reaction: 2-Amino-5-fluorothiophenol (Intermediate C) is reacted with (R)-4-methylazolidine-2,5-dione (Intermediate E) to form the chiral amine intermediate.

-

Procedure: The reaction is conducted at room temperature. The patent mentions this reaction yields the chiral intermediate which is then used in the final step[1]. Further characterization data for this intermediate can be found in related literature[3][4].

Synthesis of N-Isopropoxycarbonyl-L-valine (Intermediate H)

-

Reaction: L-valine is reacted with isopropyl chloroformate in the presence of a base to yield N-isopropoxycarbonyl-L-valine.

-

Procedure: L-valine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled, and isopropyl chloroformate is added dropwise while maintaining a temperature below 0 °C. The reaction is allowed to proceed at 10-15 °C. After an extractive workup with dichloromethane (B109758) and acidification of the aqueous layer, the product is isolated.

-

Yield: 95%[1].

-

Characterization: The product is obtained as a colorless oily liquid[1].

Final Synthesis of Benthiavalicarb-isopropyl (I)

-

Reaction: N-Isopropoxycarbonyl-L-valine (Intermediate H) is activated and then reacted in a one-pot synthesis with (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine (Intermediate F) to produce Benthiavalicarb-isopropyl.

-

Procedure: N-isopropoxycarbonyl-L-valine is dissolved in toluene (B28343) with triethylamine (B128534) and cooled to -10 °C. Isopropyl chloroformate is added dropwise to activate the carboxyl group. A toluene solution of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine is then added. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up with hot water, and the product is crystallized from a dichloromethane/petroleum ether mixture.

-

Yield: 85%[1].

-

Purity: >95% by gas phase detection[1].

Quantitative Data Summary

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of Intermediate C | 2-Amino-6-fluorobenzothiazole | 2-Amino-5-fluorothiophenol | 86 | - | [1] |

| Synthesis of Intermediate E | D-Alanine, Triphosgene | (R)-4-Methylazolidine-2,5-dione | 70 | - | [1] |

| Synthesis of Intermediate H | L-Valine, Isopropyl Chloroformate | N-Isopropoxycarbonyl-L-valine | 95 | - | [1] |

| Final Synthesis of Benthiavalicarb-isopropyl | Intermediates F and H | Benthiavalicarb-isopropyl | 85 | >95 | [1] |

Alternative Synthetic Approaches

While the pathway detailed above represents a robust method for the synthesis of Benthiavalicarb-isopropyl, alternative strategies for the formation of key intermediates have been reported in the literature.

-

Synthesis of 2-Amino-6-fluorobenzothiazole: An alternative route involves the reaction of p-fluoroaniline with potassium thiocyanate followed by cyclization with bromine in acetic acid[2]. Another method describes the treatment of p-tolylthiourea (B1348918) with halogens[5].

-

Synthesis of N-alkoxycarbonyl-L-valine derivatives: General methods for the N-alkoxycarbonylation of amino acids are well-established and typically involve the reaction of the amino acid with the corresponding chloroformate under basic conditions[6]. Variations in the base, solvent, and reaction temperature can be explored for process optimization[7].

Experimental Workflow for Final Coupling

Caption: Experimental workflow for the final coupling step.

Conclusion

The synthesis of Benthiavalicarb-isopropyl is a testament to the advancements in modern agrochemical manufacturing, combining principles of stereoselective synthesis and efficient reaction design. The pathway detailed in this guide provides a reproducible and high-yielding route to this important fungicide. The provided experimental protocols and quantitative data offer a solid foundation for researchers to not only replicate the synthesis but also to explore further process optimization and the development of novel analogues. The continued investigation into alternative synthetic methodologies will undoubtedly contribute to more sustainable and cost-effective production in the future.

References

- 1. CN103333135A - Synthesis technology of benthiavalicarb isopropyl - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Benthiavalicarb-isopropyl: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb-isopropyl is a prominent fungicide belonging to the carboxylic acid amide (CAA) group, demonstrating high efficacy against Oomycete pathogens, the causative agents of devastating plant diseases like late blight and downy mildew.[1][2] Its mode of action is centered on the disruption of cell wall synthesis, a mechanism that sets it apart from many other fungicides and makes it a valuable tool in resistance management programs.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of Benthiavalicarb-isopropyl. It further details experimental protocols for its analysis and evaluation of its fungicidal activity, and includes visualizations of its synthesis and mode of action to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Physicochemical Properties

Benthiavalicarb-isopropyl is the isopropyl ester of benthiavalicarb (B1259727).[5][6] It is a chiral molecule, with the pesticidally active form being the R-L stereoisomer.[5] The S-L stereoisomer is present as a minor impurity and is not fungicidally active.[5]

Chemical Name: propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate[6][7]

Molecular Formula: C₁₈H₂₄FN₃O₃S[5][8]

Molecular Weight: 381.46 g/mol [8][9]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Benthiavalicarb-isopropyl is presented in the table below.

| Property | Value | Reference |

| Physical State | White powder | [5] |

| Melting Point | 152 °C | |

| Boiling Point | 550.583 °C at 760 mmHg | |

| Density | 1.222 g/cm³ | [10] |

| Water Solubility | 13.14 mg/L (unadjusted pH, 20 °C) | [6] |

| log Kow (Octanol-Water Partition Coefficient) | 2.52 | |

| Vapor Pressure | 0 mmHg at 25°C | [10] |

Synthesis of Benthiavalicarb-isopropyl

The commercial synthesis of Benthiavalicarb-isopropyl is a multi-step process that involves the strategic combination of heterocyclic chemistry and amino acid chemistry to construct the final molecule with the correct stereochemistry.[5]

A general synthetic pathway is outlined below:

Caption: Synthetic pathway of Benthiavalicarb-isopropyl.

A detailed step of the final coupling reaction is described in a patent: N-isopropoxycarbonyl-L-valine is reacted with (R)-1-(6-fluoro-benzothiazole-2-)ethanamine in a one-pot reaction after carboxyl activation to yield Benthiavalicarb-isopropyl.[10]

Mechanism of Action and Fungicidal Properties

Benthiavalicarb-isopropyl is classified under the Fungicide Resistance Action Committee (FRAC) Group 40.[5] Its primary mode of action is the inhibition of cell wall biosynthesis in Oomycete fungi.[11] More specifically, it is understood to target and inhibit cellulose (B213188) synthase, a key enzyme responsible for the production of cellulose, a major structural component of the cell walls in these pathogens.[2][12] The disruption of cellulose synthesis leads to a weakened cell wall, ultimately inhibiting mycelial growth, sporulation, and the germination of sporangia and cystospores.[2][4]

Caption: Mechanism of action of Benthiavalicarb-isopropyl.

Benthiavalicarb-isopropyl exhibits excellent preventive, curative, translaminar, and residual activities against a range of Oomycete pathogens, most notably Phytophthora infestans (late blight) and various downy mildews.[1][2]

Experimental Protocols

Analysis of Benthiavalicarb-isopropyl Residues in Agricultural Products by LC-MS/MS

This protocol outlines a method for the extraction, clean-up, and quantification of Benthiavalicarb-isopropyl in various agricultural matrices.

Caption: Workflow for Benthiavalicarb-isopropyl residue analysis.

4.1.1. Extraction [13]

-

For Grains, Legumes, Nuts, and Seeds:

-

To 10.0 g of the sample, add 20 mL of water and let it stand for 2 hours.

-

Add 100 mL of acetone and homogenize.

-

Filter the mixture with suction.

-

To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

-

Take a 20 mL aliquot and concentrate to approximately 1 mL at a temperature below 40°C.

-

-

For Fruits and Vegetables:

-

To 20.0 g of the sample, add 100 mL of acetone and homogenize.

-

Filter the mixture with suction.

-

To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

-

Take a 10 mL aliquot and concentrate to approximately 1 mL at a temperature below 40°C.

-

4.1.2. Clean-up [13]

-

Condition an octadecylsilanized silica gel cartridge (1,000 mg) by sequentially passing 10 mL of acetonitrile and 10 mL of water.

-

Add 10 mL of water to the concentrated extract from the previous step and load it onto the conditioned cartridge.

-

Wash the container with 10 mL of an acetonitrile/water mixture (3:7, v/v) and add the washing to the cartridge.

-

Elute the analyte with 10 mL of acetonitrile.

4.1.3. LC-MS/MS Analysis [13]

-

Instrumentation: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

-

Injection Volume: 5 µL.

-

Quantification: Generate a calibration curve using standard solutions of Benthiavalicarb-isopropyl. Calculate the concentration in the sample by comparing its peak area or height to the calibration curve.

-

Confirmation: For LC-MS/MS analysis, use the product ion with m/z 180 for quantification and m/z 72 for confirmation.[13]

In Vitro Fungicidal Activity Assay against Phytophthora infestans

This protocol describes a method to assess the inhibitory effect of Benthiavalicarb-isopropyl on the mycelial growth of Phytophthora infestans.

4.2.1. Materials

-

Phytophthora infestans culture.

-

Rye-A agar (B569324) medium.

-

Benthiavalicarb-isopropyl stock solution in a suitable solvent (e.g., acetone).

-

Sterile petri dishes.

-

Sterile cork borer.

-

Incubator.

4.2.2. Procedure

-

Prepare Rye-A agar medium and autoclave.

-

Cool the medium to approximately 45-50°C.

-

Add appropriate volumes of the Benthiavalicarb-isopropyl stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Also prepare a control plate with the solvent only.

-

Pour the amended and control agar into sterile petri dishes and allow them to solidify.

-

From an actively growing culture of P. infestans, cut mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each agar plate.

-

Incubate the plates in the dark at a suitable temperature for P. infestans growth (e.g., 18-20°C).

-

After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Conclusion

Benthiavalicarb-isopropyl stands as a potent and selective fungicide with a well-defined mechanism of action against Oomycete pathogens. Its unique mode of action, targeting cellulose biosynthesis, makes it an essential component in modern crop protection strategies, particularly in managing resistance to other fungicide classes. The detailed understanding of its chemical properties and the availability of robust analytical methods are crucial for its effective and safe use in agriculture. Further research into the precise molecular interactions with cellulose synthase could pave the way for the development of even more effective and targeted fungicides in the future.

References

- 1. weber.hu [weber.hu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. unitedchem.com [unitedchem.com]

- 10. CN103333135A - Synthesis technology of benthiavalicarb isopropyl - Google Patents [patents.google.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. mhlw.go.jp [mhlw.go.jp]

Benthiavalicarb-Isopropyl: An In-depth Technical Guide on its Interaction with Phospholipid Biosynthesis and its Primary Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicidal agent benthiavalicarb-isopropyl, with a specific focus on the historical hypothesis of its role as an inhibitor of phospholipid biosynthesis in Oomycetes. While current scientific consensus points towards a different primary mode of action, this document will detail the experimental approaches that would be employed to investigate its effects on phospholipid metabolism, present relevant quantitative data on its efficacy, and illustrate key pathways and workflows.

Introduction: Understanding Benthiavalicarb-Isopropyl

Benthiavalicarb-isopropyl is a fungicide belonging to the carboxylic acid amide (CAA) group, specifically a valinamide (B3267577) carbamate.[1] It exhibits high efficacy against plant pathogens from the class Oomycetes, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[2][3] Its mode of action is protective and curative, with translaminar, systemic, and residual activities.[2] The active component is the R-L stereoisomer.

Initially, the mode of action for CAA fungicides was suggested to be the inhibition of phospholipid biosynthesis. However, further research has led to a reclassification of their primary target.

The Evolving Understanding of the Mode of Action

While the topic of this guide is the inhibition of phospholipid biosynthesis, it is crucial for researchers to be aware of the current understanding of benthiavalicarb-isopropyl's mechanism.

Current Consensus: Inhibition of Cell Wall Synthesis

Contemporary research has demonstrated that the primary target of benthiavalicarb-isopropyl and other CAA fungicides is the inhibition of cellulose (B213188) synthase, a key enzyme in the biosynthesis of the cell wall in Oomycetes.[4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. This mode of action is distinct from that of many other fungicides and provides a valuable tool for resistance management.

The Initial Hypothesis: Inhibition of Phospholipid Biosynthesis

The earlier hypothesis that benthiavalicarb-isopropyl inhibits phospholipid biosynthesis provides a valuable case study in the scientific process of elucidating a compound's mode of action.[5][6] Phospholipids are essential components of cellular membranes, and their disruption can have profound effects on cell function and viability. The following sections will explore the experimental framework for investigating this initial hypothesis.

Quantitative Data on the Efficacy of Benthiavalicarb-Isopropyl

The following tables summarize the quantitative data on the efficacy of benthiavalicarb-isopropyl against various growth stages of Phytophthora infestans and its field performance.

| In Vitro Efficacy against Phytophthora infestans | Concentration / IC50 |

| Mycelial Growth Inhibition | IC50 values between 0.01-0.05 µg/mL for various Phytophthora species.[1] |

| Sporulation Inhibition | Strong inhibition observed.[1][3] |

| Zoosporangia Germination Inhibition | Strong inhibition observed.[1][2] |

| Cystospore Germination Inhibition | Strong inhibition observed.[1][3] |

| Field Trial Efficacy | Application Rate (active ingredient) |

| Control of Tomato Late Blight | 25-75 g a.i./ha[1][3] |

| Control of Potato Late Blight | 25-75 g a.i./ha[1][3] |

Experimental Protocols for Investigating Phospholipid Biosynthesis Inhibition

To investigate the hypothesis that benthiavalicarb-isopropyl inhibits phospholipid biosynthesis, a series of experiments utilizing radiolabeled precursors would be required. The following protocols are adapted from established methodologies for studying phospholipid metabolism.

General Workflow for Assessing Inhibition

The overall workflow for determining the effect of benthiavalicarb-isopropyl on phospholipid biosynthesis would involve exposing the target Oomycete to the fungicide and a radiolabeled precursor, followed by lipid extraction, separation, and quantification.

Caption: Experimental workflow for assessing phospholipid biosynthesis inhibition.

Protocol 1: Radiolabeled Choline (B1196258) Incorporation Assay

This assay measures the incorporation of radiolabeled choline into phosphatidylcholine (PC), a major component of eukaryotic membranes. A reduction in choline incorporation in the presence of benthiavalicarb-isopropyl would suggest an inhibition of the CDP-choline pathway.

Materials:

-

Liquid culture of Phytophthora infestans.

-

Benthiavalicarb-isopropyl stock solution (in a suitable solvent like DMSO).

-

[methyl-¹⁴C]Choline chloride.

-

Scintillation fluid and vials.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

TLC developing solvents (e.g., chloroform:methanol:acetic acid:water).

-

Lipid extraction solvents (chloroform, methanol).

Procedure:

-

Grow P. infestans in a liquid medium to the mid-logarithmic phase.

-

Aliquot the mycelial suspension into treatment flasks.

-

Add varying concentrations of benthiavalicarb-isopropyl (and a solvent control) to the flasks and pre-incubate for a defined period (e.g., 1 hour).

-

Add [methyl-¹⁴C]choline chloride to each flask to a final concentration of 1-5 µCi/mL.

-

Incubate for a further period (e.g., 2-4 hours) under optimal growth conditions.

-

Harvest the mycelia by filtration and wash thoroughly to remove unincorporated radiolabel.

-

Extract total lipids from the mycelia using a modified Folch method (chloroform:methanol).

-

Separate the phospholipid classes from the total lipid extract using TLC.

-

Visualize the phospholipid spots (e.g., with iodine vapor).

-

Scrape the silica (B1680970) corresponding to the phosphatidylcholine spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Determine the protein content of the mycelia for normalization.

-

Calculate the specific incorporation of [¹⁴C]choline into PC and determine the inhibitory effect of benthiavalicarb-isopropyl.

Protocol 2: De Novo Fatty Acid Synthesis Assay

This assay assesses the synthesis of new fatty acids, which are essential components of phospholipids, by measuring the incorporation of a radiolabeled precursor like acetate.

Materials:

-

As in Protocol 1, but with [¹⁴C]acetate instead of [¹⁴C]choline.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Add [¹⁴C]acetate to each flask.

-

Continue with steps 5-13 from Protocol 1, but in step 10, scrape all phospholipid spots to measure total incorporation into this lipid class.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the Kennedy pathway for phosphatidylcholine biosynthesis (the hypothetical target) and the logical relationship of benthiavalicarb-isopropyl's fungicidal action.

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

This pathway is the primary route for the de novo synthesis of phosphatidylcholine in eukaryotes.

Caption: The Kennedy pathway for de novo phosphatidylcholine biosynthesis.

Logical Relationship of Fungicidal Action

This diagram illustrates the chain of events from the application of benthiavalicarb-isopropyl to the death of the Oomycete, considering both the historical and current understanding of its mode of action.

Caption: Logical flow of benthiavalicarb-isopropyl's fungicidal action.

Conclusion

Benthiavalicarb-isopropyl is a potent fungicide against Oomycete pathogens. While initial hypotheses pointed towards the inhibition of phospholipid biosynthesis as its mode of action, the current scientific evidence strongly supports the inhibition of cellulose synthase and subsequent disruption of cell wall formation as its primary mechanism. This guide has provided the experimental framework necessary to investigate its effects on phospholipid metabolism, which remains a valuable exercise for understanding the broader physiological impacts of this fungicide and for the general study of lipid biosynthesis in Oomycetes. The quantitative data on its efficacy underscores its importance in disease management strategies. Future research could further explore the potential secondary effects of benthiavalicarb-isopropyl on lipid signaling and membrane-related processes.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathway of Benthiavalicarb-isopropyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the fungicide Benthiavalicarb-isopropyl in the soil environment. The information presented herein is intended to support research, environmental risk assessment, and the development of new crop protection agents. This document details the metabolic fate of Benthiavalicarb-isopropyl, including its primary degradation products, degradation kinetics, and the experimental protocols used to elucidate these processes.

Introduction

Benthiavalicarb-isopropyl is a fungicide belonging to the carboxylic acid amide (CAA) group. It is effective against Oomycete fungal pathogens, which cause diseases such as late blight and downy mildew in various crops. Understanding the environmental fate of this fungicide, particularly its degradation in soil, is crucial for assessing its potential environmental impact and ensuring its safe and sustainable use in agriculture. The degradation of Benthiavalicarb-isopropyl in soil is a key factor in determining its persistence, mobility, and the potential for groundwater contamination.

Degradation Pathway of Benthiavalicarb-isopropyl

The degradation of Benthiavalicarb-isopropyl in soil proceeds through several transformation steps, primarily mediated by soil microorganisms. The primary degradation pathway involves the cleavage of the isopropyl ester and subsequent modifications of the molecule, leading to the formation of several metabolites.

The major soil metabolites of Benthiavalicarb-isopropyl that have been identified are:

-

KIF-230-M1: 6-fluoro-2-hydroxybenzothiazole

-

KIF-230-M3: 1-(6-fluoro-2-benzothiazol-2-yl)ethanol

-

KIF-230-M4: 6-fluorobenzothiazol-2-yl methyl ketone

-

KIF-230-M5: 1-(6-fluoro-2-benzothiazolyl)ethylamine

A minor metabolite has also been reported:

-

KIF-230-M8: N-[1-(6-fluorobenzothiazol-2-yl)ethyl]acetamide

The degradation process is initiated by the hydrolysis of the isopropyl ester group of Benthiavalicarb-isopropyl, followed by further transformations of the resulting molecule. The following diagram illustrates the proposed degradation pathway.

Quantitative Data on Soil Degradation

The degradation rate of Benthiavalicarb-isopropyl in soil is typically characterized by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The dissipation of its metabolites is characterized by their formation and subsequent decline, often reported as their maximum concentration and the time to reach it, as well as their individual DT₅₀ values.

Studies have shown that Benthiavalicarb-isopropyl is not expected to persist in soil.[1] The biodegradation half-life in soil is reported to be in the range of 11 to 19 days.[2][3] Another source indicates a typical laboratory aerobic soil metabolism DT₅₀ of 13.8 days.[1]

The mobility of Benthiavalicarb-isopropyl and its metabolites in soil varies. The parent compound and metabolites KIF-230-M1 and KIF-230-M3 have been shown to have medium mobility in soil, while metabolite KIF-230-M4 exhibits high to medium mobility.[4]

Table 1: Degradation Half-Lives (DT₅₀) of Benthiavalicarb-isopropyl in Soil

| Soil Type | DT₅₀ (days) | Study Conditions | Reference |

| Upland Field Soil 1 | Rapid decline | Field study | [5] |

| Upland Field Soil 2 | Rapid decline | Field study | [5] |

| Not Specified | 11 - 19 | Laboratory | [2][3] |

| Not Specified | 13.8 | Aerobic, 20°C | [1] |

Table 2: Formation and Decline of Benthiavalicarb-isopropyl Metabolites in Soil (Illustrative Data)

| Metabolite | Max. % of Applied Radioactivity | Day of Max. Occurrence | DT₅₀ (days) |

| KIF-230-M1 | 15 - 25 | 14 - 30 | 30 - 60 |

| KIF-230-M3 | 5 - 10 | 7 - 14 | 15 - 30 |

| KIF-230-M4 | < 5 | 14 - 30 | Not calculated |

| KIF-230-M5 | 10 - 20 | 3 - 7 | 10 - 20 |

Note: The data in Table 2 is illustrative and represents typical ranges that might be observed in a soil metabolism study. Actual values will vary depending on the specific soil type and environmental conditions.

Experimental Protocols

The study of the aerobic and anaerobic transformation of chemical substances in soil is typically conducted following internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 3, No. 307.[6] These studies are designed to determine the rate of degradation of the test substance and the rate of formation and decline of its transformation products.

Aerobic Soil Metabolism Study (based on OECD 307)

A typical experimental workflow for an aerobic soil metabolism study of Benthiavalicarb-isopropyl is outlined below.

Methodology Details:

-

Test System: Soil samples (typically 50-200 g) are placed in biometer flasks or a flow-through system.[6] The soil is usually a sandy loam, silty loam, or loam.

-

Test Substance Application: Radiolabeled (¹⁴C) Benthiavalicarb-isopropyl is applied to the soil surface at a rate corresponding to the maximum recommended agricultural application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[6] Aerobic conditions are maintained by a continuous flow of air.

-

Volatile Trapping: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH) and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).

-

Sampling and Extraction: Duplicate soil samples are taken at various time intervals throughout the incubation period. The soil is extracted with appropriate solvents of varying polarity, such as a mixture of acetone and ammonium (B1175870) chloride solution, to recover the parent compound and its metabolites.[5]

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify Benthiavalicarb-isopropyl and its degradation products. Radioactivity in the extracts, non-extractable residues, and volatile traps is quantified using Liquid Scintillation Counting (LSC).

-

Data Analysis: The degradation kinetics of Benthiavalicarb-isopropyl and the formation and decline of its metabolites are determined. DT₅₀ and DT₉₀ (time for 90% degradation) values are calculated.

Conclusion

The degradation of Benthiavalicarb-isopropyl in soil is a relatively rapid process, primarily driven by microbial activity. The fungicide is transformed into several key metabolites through processes such as hydrolysis, oxidation, and deamination. The parent compound and its major metabolites exhibit medium to high mobility in soil. The standardized experimental protocols, such as OECD Guideline 307, provide a robust framework for assessing the environmental fate of Benthiavalicarb-isopropyl and other agrochemicals in the soil compartment. This information is essential for conducting comprehensive environmental risk assessments and for the development of new, effective, and environmentally compatible crop protection solutions.

References

- 1. oecd.org [oecd.org]

- 2. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. researchgate.net [researchgate.net]

- 5. Residue Analysis of the Fungicide Benthiavalicarb-isopropyl and Its Degradation Products in Upland Field Soil [jstage.jst.go.jp]

- 6. oecd.org [oecd.org]

Benthiavalicarb-isopropyl as a carbamate ester fungicide

An In-depth Technical Guide to Benthiavalicarb-isopropyl

Introduction

Benthiavalicarb-isopropyl is a novel fungicide belonging to the amino acid amide carbamate (B1207046) group.[1][2] Developed for the control of plant diseases caused by Oomycetes, it is particularly effective against pathogens responsible for late blight and downy mildew.[2][3][4] As a carbamate ester, it is the isopropyl ester of benthiavalicarb (B1259727).[5][6] This compound exhibits high selectivity and demonstrates excellent preventive, curative, and residual activity against susceptible fungal pathogens.[2][3] Its mode of action, coupled with favorable toxicological and environmental profiles, makes it a significant tool in integrated pest management and resistance management programs.[7] This document provides a comprehensive technical overview of benthiavalicarb-isopropyl, detailing its chemical properties, mechanism of action, biological efficacy, synthesis, and analytical methodologies for researchers and drug development professionals.

Physicochemical Properties

Benthiavalicarb-isopropyl is a white powder in its physical state.[8][9] It is characterized as a chiral molecule, with the R-L stereoisomer being the primary pesticidally active component.[8][9] The S-L stereoisomer is present as a minor, inactive impurity.[8]

| Property | Value | Source |

| IUPAC Name | isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate | [8] |

| CAS Number | 177406-68-7 | [10] |

| Molecular Formula | C18H24FN3O3S | [10][11] |

| Molecular Weight | 381.47 g/mol | [12] |

| Melting Point | 152°C | [10] |

| Boiling Point | 550.6 ± 40.0 °C at 760 mmHg | [10] |

| Density | 1.2 ± 0.1 g/cm³ | [10] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C | [10] |

| LogP (Octanol-Water Partition Coefficient) | 3.90 | [10] |

| Water Solubility | 13.14 mg/L at 20°C | [3] |

Mechanism of Action

Benthiavalicarb-isopropyl is classified under the Fungicide Resistance Action Committee (FRAC) MoA class 40.[8][9] The primary mode of action is the inhibition of phospholipid biosynthesis.[5][8][12] More specifically, it is proposed to disrupt the stability of the fungal cell wall.[7] Research indicates that Carboxylic Acid Amide (CAA) fungicides, the group to which benthiavalicarb-isopropyl belongs, act by inhibiting cell wall synthesis in Oomycetes by blocking the activity of cellulose (B213188) synthase Ces3A.[3] This disruption of cell wall formation leads to the strong inhibition of mycelial growth, sporulation, and the germination of both zoosporangia and cystospores in target pathogens like Phytophthora infestans.[1][2][3]

Biological Activity and Efficacy

Benthiavalicarb-isopropyl is a highly selective fungicide with potent activity against Oomycete fungal plant pathogens, with the exception of Pythium spp.[1] It is widely used to control diseases such as late blight (Phytophthora infestans) and downy mildew on crops like potatoes, tomatoes, and grapes.[1][8][9] The fungicide's effectiveness is characterized by its excellent preventive, curative, translaminar, and residual activities.[2][3][13] It also possesses rainfastness and inhibits lesion development on treated plants.[1][3]

Efficacy Against Phytophthora infestans

In vitro studies have demonstrated that benthiavalicarb-isopropyl strongly inhibits various developmental stages of Phytophthora infestans. It is effective against both metalaxyl-sensitive and metalaxyl-resistant strains.[1]

| Activity Assessed | Efficacy (I50 Value) | Source |

| Mycelial Growth | 0.01 - 0.05 µg/mL | [1] |

| Sporulation | Strongly Inhibited | [1] |

| Sporangia Germination | Strongly Inhibited | [1] |

| Cystospore Germination | Strongly Inhibited | [1] |

In field trials, application rates of 25-75 g a.i./ha have been shown to be effective in controlling tomato and potato late blight.[1][13]

Synthesis

The commercial production of benthiavalicarb-isopropyl involves a multi-step chemical synthesis.[8][9] The process requires precise control of stereochemistry to yield the desired active R-L isomer.[9] A key patented process uses p-fluorocyclohexanone and L-valine as starting materials.[14]

Experimental Synthesis Protocol Outline

-

Formation of Benzothiazole Intermediate : p-fluorocyclohexanone is reacted with thiourea (B124793) in the presence of an iodine catalyst, followed by oxidative cyclization to generate 2-amino-6-fluorobenzothiazole.[8][14] This intermediate is then hydrolyzed and acidified to produce 2-amino-5-fluorothiophenol.[14]

-

Formation of Chiral Amine : Separately, D-alanine is reacted with triphosgene (B27547) to form (R)-4-methylazolidine-2,5-dione. This compound is then reacted with the 2-amino-5-fluorothiophenol intermediate to yield the chiral amine, (R)-1-(6-fluoro-benzothiazol-2-yl)ethanamine.[14]

-

Formation of Carbamate Moiety : L-valine is reacted with isopropyl chloroformate to prepare N-isopropoxycarbonyl-L-valine.[8][14]

-

Final Coupling Reaction : The N-isopropoxycarbonyl-L-valine is activated and coupled in a one-pot reaction with the chiral amine intermediate to produce the final product, benthiavalicarb-isopropyl.[8][14]

Metabolism

The metabolism of benthiavalicarb-isopropyl has been studied in both plants and animals. In rats, metabolism is more extensive than in plants like grapes, tomatoes, and potatoes.[5][12] The primary metabolic pathways in both plants and animals involve the hydroxylation of the phenyl ring, which is then followed by conjugation with sugars or glutathione.[5][12] In potatoes, a unique metabolic pathway involving defluorination has been observed, which does not occur in rats.[5][12] Importantly, metabolism of the parent compound in plants occurs to a very limited extent, and there is no isomeric conversion of the active R-L isomer.[5][12]

Toxicology Summary

Benthiavalicarb-isopropyl exhibits low mammalian oral toxicity.[8] However, it is classified as a "likely" carcinogen by the EPA and is a confirmed endocrine disruptor.[8][15] It may also cause adverse reproductive or fertility effects and potential kidney or liver damage.[8][15]

| Endpoint / Hazard | Classification / Value | Source |

| Mammalian Oral Toxicity | Low | [8] |

| Carcinogenicity | Suspected of causing cancer (H351); Type II HHP | [8][16] |

| Endocrine Disruption | Confirmed Endocrine Disruptor (WHO definition) | [8] |

| Reproductive/Developmental Effects | May cause adverse effects | [8] |

| Aquatic Toxicity | Very toxic to aquatic life (H400) | [16] |

| Ecotoxicity (General) | Moderately toxic to fish, aquatic invertebrates, algae, earthworms, and honeybees | [8] |

Analytical Methodologies

The determination of benthiavalicarb-isopropyl and its metabolites in various matrices, such as fruits, vegetables, and soil, is typically performed using advanced chromatographic techniques.[17][18][19] The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17]

Protocol for Residue Analysis in Agricultural Products

This protocol outlines a general method for the extraction, clean-up, and quantification of benthiavalicarb-isopropyl residues.[17]

-

Sample Preparation :

-

Weigh a representative sample (e.g., 20.0 g for fruits/vegetables).[17]

-

Add 100 mL of acetone (B3395972) and homogenize the sample.[17]

-

Filter the homogenate under suction. Perform a second extraction of the residue with 50 mL of acetone and combine the filtrates.[17]

-

Adjust the final volume to exactly 200 mL with acetone.[17]

-

Take a specific aliquot (e.g., 10 mL) and concentrate to approximately 1 mL at a temperature below 40°C.[17]

-

-

Clean-up :

-

Condition an octadecylsilanized (ODS) silica (B1680970) gel cartridge (1,000 mg) by passing 10 mL of acetonitrile (B52724) and 10 mL of water through it sequentially.[17]

-

Add 10 mL of water to the concentrated extract and load the entire volume onto the conditioned cartridge.[17]

-

Wash the cartridge with 10 mL of an acetonitrile/water mixture (3:7, v/v).[17]

-

Elute the analyte from the cartridge with 10 mL of acetonitrile.[17]

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.[17]

-

Add a sodium chloride solution and perform a liquid-liquid extraction with n-hexane.[17]

-

Dehydrate the n-hexane layer, concentrate it to 1 mL, and dissolve the residue in the mobile phase for analysis.[17]

-

-

Quantification :

-

Inject a 5 µL aliquot of the final test solution into an LC-MS or LC-MS/MS system.[17]

-

Quantify the concentration of benthiavalicarb-isopropyl by comparing its peak area to a calibration curve prepared from certified reference standards.[17][20]

-

For LC-MS/MS analysis, the product ion at m/z 180 is typically used for quantification, and the ion at m/z 72 is used for confirmation.[17]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a new fungicide, benthiavalicarb-isopropyl [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal composition containing benthiavalicarb-isopropyl and fenaminstrobin and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benthiavalicarb-isopropyl Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scispace.com [scispace.com]

- 8. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 9. Benthiavalicarb [sitem.herts.ac.uk]

- 10. benthiavalicarb-isopropyl | CAS#:177406-68-7 | Chemsrc [chemsrc.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. CN103333135A - Synthesis technology of benthiavalicarb isopropyl - Google Patents [patents.google.com]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. tandfonline.com [tandfonline.com]

- 19. Benthiavalicarb-isopropyl PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 20. Benthiavalicarb-isopropyl - Traceable Reference Standard for Residue Analysis (CAS 177406-68-7) [witega.de]

An In-Depth Technical Guide to the Discovery and Development of Benthiavalicarb-isopropyl

Introduction: The relentless evolution of plant pathogens necessitates the continuous development of novel fungicides to ensure global food security. Oomycetes, a class of destructive plant pathogens responsible for diseases like late blight in potatoes and downy mildew in grapes, pose a significant threat to agriculture. The emergence of resistance to existing fungicides further underscores the urgent need for new modes of action. This technical guide details the discovery, synthesis, mechanism, and biological profile of Benthiavalicarb-isopropyl, a highly effective fungicide developed to combat oomycete pathogens.

Discovery and Lead Optimization

Benthiavalicarb-isopropyl is a novel amino acid amide carbamate (B1207046) fungicide developed through a collaborative effort by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd.[1]. The discovery process was a systematic journey of chemical synthesis and biological screening, aimed at identifying a compound with potent and specific activity against oomycete pathogens.

The development process began with the screening of a library of amino acid amide derivatives. Through extensive structure-activity relationship (SAR) studies, researchers identified key chemical moieties crucial for fungicidal efficacy. This iterative process of synthesis and testing led to the selection of Benthiavalicarb-isopropyl as the lead candidate, distinguished by its exceptional performance in controlling diseases caused by Oomycetes.[2]

Caption: Logical workflow from initial screening to the optimized candidate.

Chemical Synthesis

The commercial synthesis of Benthiavalicarb-isopropyl is a sophisticated multi-step process that requires precise control of stereochemistry to produce the desired active R-L stereoisomer.[3] A generalized synthetic pathway involves the preparation of key intermediates, including a fluorinated benzothiazole and an L-valine derivative, which are then coupled to form the final product.[4][5]

Experimental Protocol: Generalized Synthesis

-

Preparation of 2-amino-6-fluorobenzothiazole: A starting material, such as p-fluorocyclohexanone, undergoes an iodine-catalyzed oxidative cyclization with thiourea (B124793) to form the benzothiazole ring system.[4][5]

-

Synthesis of the Chiral Amine Intermediate: In a separate pathway, D-alanine is used to create a chiral azolidine-2,5-dione. This intermediate is then reacted with a derivative of the benzothiazole to produce the key chiral amine, (R)-1-(6-fluoro-benzothiazol-2-yl)ethanamine.[5]

-

Preparation of the Valine Moiety: L-valine is reacted with isopropyl chloroformate to form N-isopropoxycarbonyl-L-valine.[4][5]

-

Final Coupling Reaction: The N-isopropoxycarbonyl-L-valine is activated and then coupled in a one-pot reaction with the chiral amine intermediate to yield Benthiavalicarb-isopropyl.[4][5] The resulting product is a white powder with a melting point of approximately 167 °C.[6]

Caption: Simplified overview of the Benthiavalicarb-isopropyl synthesis.

Mode of Action

Caption: Mechanism of action: Inhibition of cell wall synthesis.

Biological Efficacy and Spectrum of Activity

Quantitative In Vitro Activity

The intrinsic fungicidal activity of Benthiavalicarb-isopropyl has been quantified against various Phytophthora species. The I50 values (concentration causing 50% inhibition) for mycelial growth are consistently low, indicating high potency.

| Pathogen Species | Common Name | I50 Value (µg/mL) |

| P. infestans | Late Blight | 0.01 - 0.05 |

| P. capsici | Phytophthora Blight | 0.01 - 0.05 |

| P. palmivora | Bud Rot | 0.01 - 0.05 |

| P. cactorum | Crown Rot | 0.01 - 0.05 |

| P. nicotianae | Black Shank | 0.01 - 0.05 |

| Data sourced from Miyake et al. (2005)[10] |

Greenhouse and Field Performance

In greenhouse and field trials, Benthiavalicarb-isopropyl provides robust disease control. Its properties include strong preventive, curative, translaminar, and residual activity.[1][10] This combination of attributes ensures that the fungicide protects the plant effectively, even under challenging environmental conditions like rainfall.[10] Field trials have demonstrated excellent control of potato and tomato late blight at application rates of 25-75 g a.i./ha.[10]

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Medium Preparation: A suitable culture medium (e.g., rye-seed agar) is prepared and autoclaved. While the medium is still molten, stock solutions of Benthiavalicarb-isopropyl in a solvent like DMSO are added to achieve a range of final concentrations.

-

Inoculation: Agar plates are poured for each concentration. Once solidified, a small plug of actively growing mycelium of the target oomycete (e.g., P. infestans) is placed in the center of each plate.

-

Incubation: Plates are incubated in the dark at an optimal temperature (e.g., 18-20°C) for a period of 5-7 days.

-

Data Collection: The diameter of the fungal colony is measured for each plate.

-

Analysis: The percentage of growth inhibition relative to a solvent-only control is calculated for each concentration. The I50 value is then determined by plotting the inhibition percentages against the logarithm of the concentration and performing a probit or logistic regression analysis.

Resistance Management

To preserve the long-term efficacy of Benthiavalicarb-isopropyl, a proactive resistance management strategy is essential. As a CAA fungicide (FRAC Group 40), it is recommended to be used in rotation or as a mixture with fungicides from different FRAC groups.[7] This approach minimizes the selection pressure on the pathogen population for developing resistance. Guidelines suggest applying CAA fungicides in a maximum of two consecutive applications and not exceeding 50% of the total number of applications for late blight control in a season.[7]

Caption: A fungicide resistance management program incorporating rotation.

Toxicological and Environmental Profile

Benthiavalicarb-isopropyl has a generally favorable toxicological and environmental profile.[1] However, comprehensive safety assessments are crucial for regulatory approval and responsible use.

Mammalian Toxicology

The compound exhibits low acute oral toxicity.[4] While some studies have suggested potential for carcinogenicity and endocrine disruption, regulatory bodies like the U.S. EPA have established tolerances for its residues on imported crops, indicating acceptable risk levels under specified conditions.[4][11]

| Endpoint | Value | Classification |

| Acute Oral LD50 (rat) | >5000 mg/kg | Low Toxicity |

| Acute Dermal LD50 (rat) | >2000 mg/kg | Low Toxicity |

| Acute Inhalation LC50 (rat) | >5.1 mg/L | Low Toxicity |

| Skin Irritation (rabbit) | Non-irritant | - |

| Eye Irritation (rabbit) | Slightly irritating | - |

| Data from the Pesticide Properties Database (PPDB) |

Environmental Fate

Benthiavalicarb-isopropyl is not expected to be persistent in soil environments but may persist in some aquatic systems.[4] It has a moderate risk of leaching to groundwater.[4] In terms of ecotoxicology, it is moderately toxic to fish, aquatic invertebrates, and honeybees, necessitating careful application to avoid contamination of non-target areas and water bodies.[4]

Conclusion

Benthiavalicarb-isopropyl represents a significant achievement in the development of modern fungicides. Its discovery was the result of meticulous chemical optimization, leading to a potent inhibitor of cell wall synthesis in oomycetes. With its excellent preventive, curative, and translaminar properties, it provides robust and reliable control of economically important diseases like late blight and downy mildew. While its toxicological profile requires careful management and adherence to safety guidelines, Benthiavalicarb-isopropyl is a valuable tool in integrated pest management programs, contributing to sustainable agriculture and the protection of vital food crops. Its continued effectiveness will depend on the implementation of sound resistance management strategies.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Benthiavalicarb [sitem.herts.ac.uk]

- 4. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 5. CN103333135A - Synthesis technology of benthiavalicarb isopropyl - Google Patents [patents.google.com]

- 6. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAA Fungicides | FRAC [frac.info]

- 8. Benthiavalicarb-isopropyl âKumiai Chemical Industry [kumiai-chem.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Federal Register :: Benthiavalicarb-Isopropyl; Pesticide Tolerance [federalregister.gov]

A Comprehensive Toxicological Profile of Benthiavalicarb-isopropyl

Executive Summary

Benthiavalicarb-isopropyl is a valinamide (B3267577) carbamate (B1207046) fungicide used to control Oomycetes fungal pathogens, such as blight and downy mildew, on crops like potatoes, grapes, and tomatoes.[1][2] Its fungicidal mode of action involves the inhibition of phospholipid biosynthesis.[1][3][4] This technical guide provides an in-depth review of its toxicological profile for researchers and drug development professionals.

Toxicologically, Benthiavalicarb-isopropyl exhibits low acute oral toxicity.[1] However, significant concerns have been raised regarding its long-term effects. The U.S. Environmental Protection Agency (EPA) has classified it as "Likely to be carcinogenic to humans" based on findings of uterine tumors in female rats and liver tumors in mice.[5] Furthermore, while some studies on reproduction and development have not shown adverse effects, other data suggest it may cause reproductive or fertility issues and has been identified as a potential endocrine disruptor.[1][6] Due to concerns over its carcinogenic potential and endocrine-disrupting properties, the European Commission has not renewed its approval for use.[7] This document synthesizes the available data on its pharmacokinetics, mechanisms of toxicity, and key toxicological endpoints, and details the experimental protocols used in its evaluation.

Pharmacokinetics and Metabolism

Studies in rats indicate that Benthiavalicarb-isopropyl is rapidly and extensively absorbed after oral administration.[4][8] Following absorption, the radiolabeled compound is primarily recovered in the feces (62-83%) and urine (7-24%) within 168 hours.[4] The metabolism is extensive, and the parent compound is not found in urine or bile.[4][9]

The primary metabolic pathways in rats include:

-

Hydroxylation of the phenyl ring.

-

Subsequent conjugation with either glucuronic acid or glutathione.

-

Limited cleavage and hydroxylation of the valyl side chain.[4]

The resulting metabolite profile is similar between sexes, with numerous metabolites identified, most in concentrations of less than 2% of the administered dose.[9]

Mechanism of Toxicological Action

While the fungicidal activity of Benthiavalicarb-isopropyl is due to the inhibition of phospholipid biosynthesis, its mammalian toxicity follows different pathways.[4] It is not a neurotoxic N-methyl carbamate that inhibits cholinesterase.[6]